molecular formula C10H13NS B13463465 4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine

4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine

Cat. No.: B13463465
M. Wt: 179.28 g/mol
InChI Key: CBXRVLCGTFFJKO-UHFFFAOYSA-N
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Description

4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine is a heterocyclic compound that features a fused ring system combining a thieno and indolizine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and indolizine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4H,5H,7H,8H,9H,9aH-furo[2,3-g]indolizine-7,9-dione: Another heterocyclic compound with a similar fused ring system.

    Argyinolide G: A compound with a complex ring structure and potential biological activities.

Uniqueness

4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine is unique due to its specific ring fusion and the presence of both thieno and indolizine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

4,5,7,8,9,9a-hexahydrothieno[2,3-g]indolizine

InChI

InChI=1S/C10H13NS/c1-2-9-8-4-7-12-10(8)3-6-11(9)5-1/h4,7,9H,1-3,5-6H2

InChI Key

CBXRVLCGTFFJKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(CCN2C1)SC=C3

Origin of Product

United States

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